L-Phenylalanine-3-13C

Catalog No.
S1537253
CAS No.
136056-02-5
M.F
C9H11NO2
M. Wt
166.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Phenylalanine-3-13C

CAS Number

136056-02-5

Product Name

L-Phenylalanine-3-13C

IUPAC Name

(2S)-2-amino-3-phenyl(313C)propanoic acid

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6+1

InChI Key

COLNVLDHVKWLRT-JCNVXSMLSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)[13CH2][C@@H](C(=O)O)N

Origin and Significance:

L-Phenylalanine itself is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays a vital role in protein synthesis and serves as a precursor for various neurotransmitters like dopamine, norepinephrine, and adrenaline []. L-Phenylalanine-3-13C is an isotopically labeled version of L-phenylalanine and finds application in scientific research, particularly in the fields of metabolomics and proteomics [].

Molecular Structure Analysis:

L-Phenylalanine-3-13C shares the same structure as L-phenylalanine with the exception of the enriched carbon atom. The core structure consists of a central carbon chain with an amino group (NH2), a carboxylic acid group (COOH), and a phenyl ring (C6H5) attached. The ¹³C enrichment occurs at the third carbon atom from the carboxylic acid group (β-carbon). This isotopic substitution doesn't significantly alter the overall structure but allows for specific detection and tracing of the molecule using mass spectrometry techniques [].


Chemical Reactions Analysis

Synthesis:

L-Phenylalanine-3-13C can be synthesized using various methods, including enzymatic reactions or chemical synthesis with isotopically labeled precursors []. Specific details of these methods may be proprietary information from commercial suppliers.

Decomposition:

Other Relevant Reactions:

The primary application of L-Phenylalanine-3-13C lies in its participation in metabolic studies. It can be incorporated into proteins or other cellular components, allowing researchers to track the metabolic fate of the molecule within a biological system.


Physical And Chemical Properties Analysis

  • Melting point: 267 °C (decomposition)
  • Boiling point: Decomposes before boiling
  • Solubility: Soluble in water, slightly soluble in alcohol

Applications in Metabolism Studies

L-Phenylalanine-3-13C can be used as a tracer molecule in metabolic studies to track the pathway and fate of phenylalanine within an organism or biological system. When administered, the ¹³C is incorporated into downstream metabolites, enabling researchers to:

  • Measure phenylalanine flux: By analyzing the incorporation of ¹³C into various metabolites, researchers can quantify the rate at which phenylalanine is converted into other molecules. This provides insights into the metabolic activity of specific pathways, such as phenylalanine metabolism, tyrosine synthesis, and protein synthesis Source: [Metabolic flux analysis using 13C-labeled substrates and mass spectrometry: ].
  • Understand metabolic regulation: Studying the fate of L-Phenylalanine-3-13C can reveal how different factors, like hormones or dietary changes, influence the regulation of phenylalanine metabolism. This information can be crucial in understanding various physiological processes and diseases Source: [Stable Isotope Tracers in Clinical Research: ].

Applications in Metabolomics

Metabolomics is the study of the complete set of small molecules (metabolites) within a biological system. L-Phenylalanine-3-13C can be used as a tool in metabolomic studies to:

  • Identify and quantify metabolites: By employing techniques like mass spectrometry, researchers can distinguish between the ¹³C-labeled versions of metabolites derived from L-Phenylalanine-3-13C and their unlabeled counterparts. This allows for the identification and quantification of specific metabolites involved in phenylalanine metabolism Source: [Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): ].
  • Differentiate between metabolic pathways: When multiple pathways contribute to the formation of a particular metabolite, L-Phenylalanine-3-13C can help researchers distinguish between these pathways based on the specific pattern of ¹³C incorporation Source: [Stable Isotope Tracers in Clinical Research: ].

Applications in Proteomics

Proteomics is the study of the entire protein complement within a cell or organism. L-Phenylalanine-3-13C finds application in proteomic studies, specifically in:

  • Quantification of protein expression: By incorporating L-Phenylalanine-3-13C into cell cultures, researchers can quantify the relative abundance of specific proteins containing this amino acid using techniques like mass spectrometry. This allows for the comparison of protein expression levels under different conditions Source: [Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): ].
  • Identification of protein modifications: L-Phenylalanine-3-13C can be used to study modifications occurring to proteins, such as phosphorylation or glycosylation. By analyzing the mass shift associated with these modifications in conjunction with ¹³C incorporation, researchers can gain insights into the functional significance of these changes Source: [Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): ].

XLogP3

-1.5

Wikipedia

L-(beta-~13~C)Phenylalanine

Dates

Modify: 2023-08-15

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